
Trisulfur
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polysulfur is an elemental sulfur. It has a role as an agrochemical, an antifungal agent and a Saccharomyces cerevisiae metabolite.
科学的研究の応用
Fundamentals and Applications in Various Fields
The trisulfur radical anion [S3]˙(-) is a highly reactive species with diverse applications across multiple fields. It is notable for being the blue chromophore in ultramarine blues, where it's trapped in a zeolitic framework. Recent research has expanded its role in materials science, electrochemistry, analytical chemistry, and geochemistry. Its applications range from being used in alkali metal-sulfur batteries, detecting trace amounts of water in organic solvents, to playing a role in high-temperature and pressure aqueous solutions and ionic liquids. Understanding its electronic structures helps explain its spectroscopic and structural properties (Chivers & Elder, 2013).
Stability in Geological Fluids
Trisulfur ion S3–, rather than sulfide or sulfate, is stable in high-temperature geological fluids. This stability is crucial for sulfur's chemical speciation in Earth's crustal fluids, influencing various geological processes. It becomes the dominant form of sulfur in aqueous solutions above 250°C and 0.5 gigapascal, significantly impacting the transport and concentration of sulfur and gold in deep geological environments. This finding necessitates a revision of sulfur isotope-fractionation models between sulfides and sulfates in natural fluids (Pokrovski & Dubrovinsky, 2011).
Application in Organic Chemistry
The trisulfur radical anion (S3•-) is utilized in the synthesis of 1,2,3-thiadiazoles and isothiazoles, significant in organic chemistry. This application involves reactions with azoalkenes and α,β-unsaturated N-sulfonylimines, demonstrating a novel method for constructing these compounds. It highlights the use of S3•- in forming new C-S and N-S bonds under mild conditions (Liu et al., 2018).
Sensor Material for Detecting Water Molecules
Trisulfur anionic radicals, known for their chromogenic properties, are used in detecting trace amounts of water in air and organic solvents. These radicals, when generated through reaction with vaporized sulfur and univalent zinc in a microporous framework, respond uniquely to water molecules. This application showcases their potential as efficient detectors for water at very low concentrations (Gao et al., 2010).
Synthesis of Thiophene Derivatives
Trisulfur radical anion acts as a key intermediate in synthesizing thiophene derivatives, a crucial compound in organic chemistry. This process involves the interaction between elemental sulfur and NaOtBu, revealing a base-promoted sulfur-centered radical generation mode. The method is significant for its simplicity and efficiency in thiophene synthesis (Zhang et al., 2014).
特性
CAS番号 |
12597-03-4 |
|---|---|
製品名 |
Trisulfur |
分子式 |
S3 |
分子量 |
96.2 g/mol |
IUPAC名 |
bis(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/S3/c1-3-2 |
InChIキー |
NVSDADJBGGUCLP-UHFFFAOYSA-N |
SMILES |
S=S=S |
正規SMILES |
S=S=S |
その他のCAS番号 |
12597-03-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



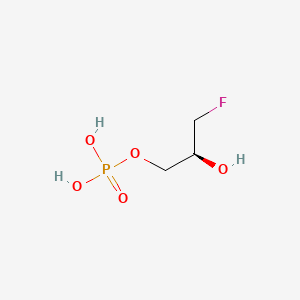

![(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1217725.png)
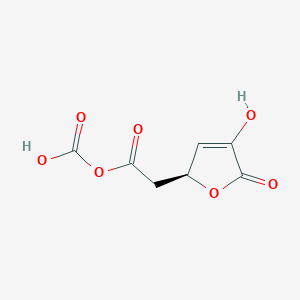
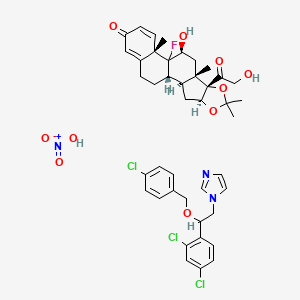
![4,6-Diamino-3-[3-amino-6-(aminomethyl)-4-hydroxy-5-methoxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B1217729.png)
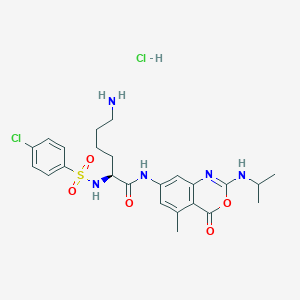


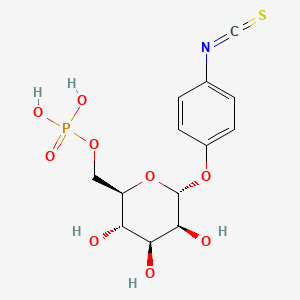
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4H-imidazol-4-yl)-N-[2-[[(2S)-3-(4H-imidazol-4-yl)-1-[[2-[[(2S)-1-(4H-imidazol-4-yl)-3-oxopropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B1217735.png)


